N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-15-9-14(10-16(11-15)23-2)19-18(21)12-20-8-7-13-5-3-4-6-17(13)20/h3-11H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXVKRINGKXPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3,5 Dimethoxyaniline:the Second Precursor, 3,5 Dimethoxyaniline, is a Commercially Available Aromatic Amine. Its Synthesis Generally Starts from 3,5 Dinitroanisole, Which is Reduced to the Corresponding Diamine and then Further Processed. for the Purpose of Synthesizing the Target Acetamide, This Compound is Typically Used As Is, with the Primary Amino Group Serving As the Key Functional Handle for the Subsequent Amide Bond Formation.
Spectroscopic and Chromatographic Methods for Synthetic Verification
Following synthesis, a comprehensive characterization using spectroscopic and chromatographic techniques is imperative to confirm the structure and assess the purity of this compound.
Advanced Spectroscopic Techniques in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry methodologies)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination.
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the indole and dimethoxyphenyl rings, a singlet for the N-H proton of the amide, two singlets for the methoxy (B1213986) groups' protons, and a singlet for the methylene (B1212753) (CH₂) protons connecting the indole ring to the carbonyl group. mdpi.comscispace.com
¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbon of the amide, the carbons of the two aromatic rings (with characteristic shifts for the methoxy-substituted and indole carbons), the methylene carbon, and the methyl carbons of the methoxy groups. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands, including:
A sharp peak around 3300 cm⁻¹ corresponding to the N-H stretching of the secondary amide. rsc.org
A strong absorption band in the region of 1650-1680 cm⁻¹ for the C=O stretching (Amide I band). rsc.org
Aromatic C-H stretching peaks just above 3000 cm⁻¹.
C-O stretching for the methoxy groups around 1200-1250 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Electrospray Ionization (ESI-MS): This technique would show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, which allows for the determination of the elemental composition, further confirming the compound's identity. nih.gov
The table below provides predicted spectroscopic data for the target compound.
| Technique | Expected Data |
| ¹H NMR | δ ~10.0-10.5 (s, 1H, NH), δ ~6.5-7.7 (m, aromatic H), δ ~5.1 (s, 2H, N-CH₂), δ ~3.7 (s, 6H, OCH₃) |
| ¹³C NMR | δ ~165-170 (C=O), δ ~160 (Ar-C-O), δ ~95-140 (aromatic C), δ ~55 (OCH₃), δ ~49 (N-CH₂) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1600 (aromatic C=C), ~1210 (C-O stretch) |
| HRMS (ESI) | Calculation for C₁₈H₁₈N₂O₃ [M+H]⁺ would confirm the molecular formula. |
Chromatographic Purity Assessment Methodologies (e.g., HPLC, TLC)
Chromatographic methods are essential for monitoring the reaction, purifying the product, and assessing its final purity.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. nih.gov It is also used to determine the appropriate solvent system for column chromatography purification. A typical system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, as the mobile phase. amazonaws.com Visualization is commonly achieved under UV light (254 nm). rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. sielc.com
Method: A reverse-phase (RP) method is typically employed, using a C18 column as the stationary phase.
Mobile Phase: The mobile phase is usually a gradient or isocratic mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid for better peak shape). sielc.com
Detection: A UV detector is commonly used, with the detection wavelength set to the λ_max of the compound, which is expected to be in the UV region due to the aromatic chromophores.
The table below outlines typical conditions for chromatographic analysis.
| Method | Stationary Phase | Mobile Phase (Typical) | Detection | Application |
| TLC | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) | Reaction monitoring, preliminary purity check |
| HPLC | Reverse-Phase C18 | Acetonitrile/Water + 0.1% Formic Acid (gradient) | UV (e.g., at 254 nm) | Final purity assessment, quantitative analysis |
Chemoinformatic Characterization and Predictive Modeling of this compound
The exploration of novel chemical entities for various applications necessitates a thorough understanding of their physicochemical and potential biological properties. For this compound, chemoinformatic tools and predictive modeling serve as crucial initial steps in characterization. These computational approaches allow for the estimation of molecular properties and the formulation of hypotheses regarding its synthesis and potential for analog development, thereby guiding further experimental research.
Molecular Descriptors and QSAR/QSPR Applications
Molecular descriptors are numerical values that quantify the physical, chemical, or structural properties of a molecule. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the structure of a compound with its biological activity or physicochemical properties, respectively. The indole scaffold, a core component of this compound, is recognized as a "privileged motif" in medicinal chemistry, frequently appearing in biologically active compounds. researchgate.net
For a molecule like this compound, a wide range of descriptors can be calculated to build predictive QSAR/QSPR models. These descriptors fall into several categories:
Topological Descriptors: These describe the atomic connectivity and branching of the molecule, such as the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include information about the molecule's size, shape, and surface area.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
Constitutional Descriptors: These include basic information like molecular weight, atom counts, and functional group counts.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed electronic and structural information. researchgate.net
In the context of QSAR, specific descriptors can be identified that significantly influence the biological activity of a class of compounds. For instance, in studies of other nitrogen heterocycles, descriptors related to hydrogen bond donors and the spatial arrangement of atoms have been shown to correlate positively with receptor agonist activity. tiu.edu.iq A hypothetical QSAR study on analogs of this compound could reveal which structural features—such as the substitution pattern on the phenyl ring or modifications to the indole core—are critical for a desired activity.
| Descriptor Category | Example Descriptors | Potential Application for this compound |
| Topological | Molecular Connectivity Indices, Wiener Index | Correlating molecular branching and complexity with properties like boiling point or chromatographic retention time (QSPR). |
| Geometrical | Molecular Surface Area, Molecular Volume | Relating molecular size and shape to binding affinity with a biological target (QSAR). |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Predicting reactivity and sites for metabolic transformation. The HOMO-LUMO gap can indicate molecular stability. researchgate.net |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), TPSA (Topological Polar Surface Area) | Estimating membrane permeability and oral bioavailability in early-stage drug discovery. |
Predictive ADMET Modeling (Computational approaches, not actual property data)
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is a computational methodology used to forecast the pharmacokinetic and toxicity profiles of a compound. researchgate.netusp.br These in silico tools are vital in the early phases of research to identify molecules with potentially poor ADMET properties, thus reducing late-stage failures. researchgate.net For this compound, various ADMET parameters can be computationally estimated.
Absorption: This is often predicted by considering properties like aqueous solubility, permeability across the intestinal wall, and potential for being a substrate of efflux transporters like P-glycoprotein. Molecular descriptors such as LogP and TPSA are key indicators.
Distribution: Predictions in this category often focus on the extent to which a compound distributes into tissues, its ability to cross the blood-brain barrier (BBB), and the degree of plasma protein binding.
Metabolism: Computational models can predict the likely sites of metabolic reactions on the molecule and its potential to inhibit or induce major drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family. For instance, the dimethoxy-substituted phenyl ring and the indole nucleus would be likely sites for metabolism.
Excretion: This involves predicting the primary routes of elimination from the body, such as renal or biliary excretion.
Toxicity: A wide range of toxicological endpoints can be predicted, including potential for cardiotoxicity (e.g., hERG channel inhibition), hepatotoxicity, mutagenicity (Ames test), and carcinogenicity.
The table below presents a hypothetical, purely predictive ADMET profile for this compound, based on computational models commonly applied to small molecules. iaps.org.in
| ADMET Parameter | Predicted Property | Significance |
| Absorption | High intestinal absorption | Suggests good potential for oral bioavailability. |
| Distribution | Likely to cross the Blood-Brain Barrier (BBB) | The molecule's lipophilicity may allow it to enter the central nervous system. |
| High plasma protein binding | Could affect the concentration of free compound available to exert its effect. | |
| Metabolism | Predicted to be a substrate for CYP3A4 and CYP2D6 | Indicates potential for drug-drug interactions. |
| Excretion | Primarily hepatic clearance | Suggests metabolism is the main route of elimination. |
| Toxicity | Low risk of hERG inhibition | Lower predicted risk for a specific type of cardiotoxicity. |
| Non-mutagenic (Ames test) | Predicted to be unlikely to cause DNA mutations. |
Note: The data in this table are purely predictive and generated from computational models. They have not been experimentally validated.
Retrosynthetic Analysis and Analog Design Principles
Retrosynthetic Analysis: Retrosynthesis is a method for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. The primary disconnection for this compound is at the amide bond, which is a common and reliable bond-forming reaction.
This leads to two key precursors:
3,5-dimethoxyaniline
(1H-indol-1-yl)acetic acid
The forward synthesis would involve the coupling of these two fragments. A common method to achieve this is to first activate the carboxylic acid of (1H-indol-1-yl)acetic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting activated species would then be reacted with 3,5-dimethoxyaniline in the presence of a base to form the final amide product. This general strategy is a well-established method for synthesizing N-aryl acetamide (B32628) derivatives. nih.gov
Analog Design Principles: Analog design involves systematically modifying the structure of a lead compound to improve its properties, such as potency, selectivity, or ADMET profile. For this compound, several principles can guide the design of new analogs.
Modification of the Phenyl Ring: The 3,5-dimethoxy substitution pattern can be altered. Moving the methoxy groups to other positions (e.g., 2,4- or 3,4-) or replacing them with other electron-donating or electron-withdrawing groups (e.g., methyl, chloro, fluoro) could significantly impact biological activity and metabolic stability. brieflands.com Studies on similar scaffolds have shown that such modifications can drastically change a compound's efficacy. brieflands.com
Alterations to the Indole Core: The indole nucleus itself offers opportunities for modification. acs.org Substituents can be introduced at various positions (e.g., 5- or 6-position) to explore structure-activity relationships. beilstein-journals.org Furthermore, the indole nitrogen can be alkylated. For example, related N-acetamide indole compounds have been synthesized with a methyl group on the indole nitrogen. dundee.ac.uk
Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For instance, the amide linker could be replaced with a more stable bioisostere. The phenyl ring could be replaced with a different aromatic system, such as pyridine or pyrimidine, to alter properties like solubility and hydrogen bonding capacity. This strategy has been successfully used to improve the stability of other indole-based compounds. nih.gov
Conformational Restriction: The flexibility of the acetamide linker can be reduced by incorporating it into a ring system. This can lock the molecule into a specific conformation, which may lead to increased potency and selectivity if that conformation is the bioactive one.
By applying these principles, a library of analogs can be designed to systematically probe the chemical space around the parent compound, leading to molecules with optimized properties.
Biological Activity and Mechanistic Investigations of N 3,5 Dimethoxyphenyl 2 1h Indol 1 Yl Acetamide
In Vitro Biological Profiling of N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide
The initial phase of characterizing a novel compound involves a comprehensive in vitro assessment to determine its biological effects at the cellular and molecular level.
Cell-Based Assays and Cellular Target Identification Methodologies
Cell-based assays are fundamental in determining the cytotoxic or antiproliferative effects of a new chemical entity. Standard methodologies include the MTT assay, which measures changes in metabolic activity to determine the viability of cells after exposure to the compound. nih.gov Such assays are used to calculate the IC50 value, representing the concentration of a compound that inhibits 50% of cell growth, a key indicator of potency. nih.gov For instance, various indole-acetamide derivatives have been evaluated for their cytotoxic activity against a panel of human cancer cell lines, including those from cervical (HeLa), breast (MCF7), and liver (HepG2) cancers. mdpi.comscispace.com
Once biological activity is confirmed, identifying the specific cellular target is crucial for understanding the mechanism of action. Methodologies for target identification can include:
Network Pharmacology and Bioinformatic Analysis: These computational approaches can predict potential protein targets by analyzing the compound's structure and its relationship to known drug-target interaction networks. mdpi.com
Molecular Docking: In silico studies are used to model the interaction between the compound and potential protein targets, predicting binding affinity and mode of interaction. nih.gov
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.
These techniques help to formulate hypotheses about the compound's mechanism, which are then validated through further biochemical and biophysical assays.
Enzyme Inhibition Studies and Receptor Binding Assay Principles
If a compound is hypothesized to act on a specific enzyme or receptor, direct biochemical assays are employed for confirmation.
Enzyme Inhibition Studies: The indole (B1671886) nucleus is a common feature in molecules designed to inhibit specific enzymes, such as tubulin. nih.govnih.govnih.gov Tubulin polymerization assays are a classic example, where the ability of a compound to interfere with the assembly of microtubules is measured, often through changes in fluorescence or turbidity. nih.govnih.gov Compounds that inhibit tubulin polymerization can disrupt mitosis and induce apoptosis in cancer cells.
Receptor Binding Assays: These assays quantify the interaction between a ligand (the compound) and a receptor. nih.gov They are critical for understanding compounds that may target cell surface receptors. Common formats include:
Filtration Binding Assays: This method separates receptor-bound ligand from unbound ligand by filtration, with the amount of bound ligand typically measured using a radiolabeled version of the compound. nih.gov
Scintillation Proximity Assay (SPA): This technique uses beads coated with receptor molecules that emit light when a radiolabeled ligand binds, eliminating the need for a physical separation step. nih.gov
Fluorescence Polarization (FP): This method measures changes in the rotation of a fluorescently labeled ligand upon binding to a larger receptor molecule. nih.gov
The data from these assays, such as the inhibition constant (Ki) or binding affinity (Kd), provide quantitative measures of a compound's potency and selectivity for its molecular target. bindingdb.org
Evaluation in Diverse Biological Systems (e.g., microbial cultures, specific cancer cell lines, enzyme systems)
To understand the breadth of a compound's biological activity, it is typically screened against a diverse array of biological systems.
Anticancer Screening: A standard approach involves testing the compound against a panel of cancer cell lines from various tissues to identify potential tissue-specific efficacy. For example, the antiproliferative activity of novel indole derivatives has been assessed against lung (A549), leukemia (K562), and colon (HT-29) cancer cell lines. nih.govnih.gov
Antimicrobial Screening: The acetamide (B32628) moiety is present in many compounds with antimicrobial properties. nih.gov Therefore, new derivatives are often evaluated for their ability to inhibit the growth of various pathogenic microbes. This is typically done using methods like the cup-plate or broth dilution method to determine the zone of inhibition or the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Aspergillus niger). journalijar.comnih.govmdpi.com
The table below illustrates a typical screening panel used for the initial biological evaluation of a novel compound.
| Assay Type | Target System | Examples | Endpoint Measured |
| Anticancer | Human Cancer Cell Lines | A549 (Lung), K562 (Leukemia), MCF-7 (Breast), HeLa (Cervical) | IC50 (50% Inhibitory Concentration) |
| Antibacterial | Gram-Positive Bacteria | Staphylococcus aureus, Bacillus subtilis | MIC (Minimum Inhibitory Concentration) |
| Antibacterial | Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | MIC (Minimum Inhibitory Concentration) |
| Antifungal | Fungal Strains | Aspergillus niger, Candida albicans | MIC (Minimum Inhibitory Concentration) |
In Vivo Preclinical Efficacy Studies (Non-Human Models)
Following promising in vitro results, the evaluation of a compound progresses to in vivo studies using non-human models to assess its efficacy and physiological effects in a whole organism.
Animal Models for Disease Pathophysiology Evaluation (e.g., rodent models of inflammation, infection, cancer)
Animal models are indispensable for validating the therapeutic potential of a compound under physiological conditions that mimic human diseases.
Cancer Models: For potential anticancer agents, mouse xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, forming a tumor. nih.gov The test compound is then administered to the mice, and its effect on tumor growth, volume, and weight is monitored over time compared to a control group. This provides crucial data on the compound's ability to inhibit tumor progression in vivo.
Infection Models: To test antimicrobial activity, rodent models of bacterial or fungal infection are employed. Animals are infected with a specific pathogen and then treated with the compound to evaluate its ability to clear the infection and improve survival rates.
Inflammation Models: If a compound shows anti-inflammatory potential in vitro, its efficacy can be tested in rodent models of inflammation, such as carrageenan-induced paw edema, to measure its ability to reduce swelling and other inflammatory markers.
Pharmacodynamic Biomarker Analysis in Preclinical Settings
Pharmacodynamic (PD) biomarkers are molecular indicators that demonstrate a compound has engaged its target and elicited a biological response within the living system. Analyzing these biomarkers is essential to connect the compound's mechanism of action with its therapeutic effect.
For an anticancer agent targeting cell division, PD biomarker analysis in tumor tissue from a xenograft study might include:
Target Engagement: Measuring the level of the drug bound to its target protein (e.g., tubulin) in tumor samples.
Cell Cycle Arrest: Using techniques like immunohistochemistry or flow cytometry on tumor cells to quantify the percentage of cells arrested in a specific phase of the cell cycle (e.g., G2/M phase for antimitotic agents). nih.govrsc.org
Apoptosis Induction: Detecting markers of programmed cell death, such as cleaved caspase-3 or PARP cleavage, in tumor tissue to confirm that the compound is inducing cancer cell death. mdpi.com
These analyses provide evidence that the compound is functioning as intended in the in vivo model and help to establish a dose-response relationship, guiding the design of future clinical studies. At present, specific in vivo efficacy and pharmacodynamic data for this compound are not documented in the surveyed literature.
Information regarding the requested article on "this compound"
Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data available for the chemical compound This compound .
The provided outline requires in-depth information on:
Comparative Efficacy with Reference Compounds in Animal Models: This necessitates data from in vivo studies directly comparing the therapeutic effects of this compound against established drugs.
Target Engagement Studies and Protein-Ligand Interaction Methodologies: This would require experimental evidence identifying the specific biological targets of the compound and characterizing their interaction.
Signaling Pathway Modulation and Gene Expression Analysis Techniques: This involves data from cellular and molecular studies showing how the compound affects intracellular signaling and gene regulation.
Identification of Downstream Cellular Effects: This requires information on the ultimate biological consequences of the compound's action on cells.
Without any specific research on this compound, it is not possible to generate an article that is solely focused on this compound and adheres to the strict content requirements of the user's instructions. To do so would require speculation and the inclusion of information not directly related to the subject compound, which would violate the core tenets of the request.
Therefore, the requested article cannot be generated at this time due to the absence of foundational scientific research on the specified compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3,5 Dimethoxyphenyl 2 1h Indol 1 Yl Acetamide Derivatives
Design and Synthesis of N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide Analogs
The rational design of analogs of the lead compound this compound involves strategic chemical modifications across its three main structural components: the indole (B1671886) moiety, the dimethoxyphenyl group, and the acetamide (B32628) linker. The synthesis of these derivatives is often achieved through established chemical pathways. A common synthetic route involves the reaction of an appropriately substituted indole-acetic acid with a substituted aniline. For instance, the acetamide bond can be formed by reacting an indole-3-acetic acid derivative with an aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) nih.gov. Another approach involves alkylating the nitrogen of an indole with an aryl carboxamide intermediate, which provides a versatile method for creating a library of analogs nih.gov. These synthetic strategies allow for the systematic introduction of diverse functional groups to probe the chemical space around the core structure.
The indole nucleus is a "privileged structure" in drug discovery, and its modification is a key strategy for optimizing biological activity mdpi.com. Researchers have explored various substitutions on both the nitrogen and carbon atoms of the indole ring system.
N-Substitution: The hydrogen atom on the indole nitrogen can be replaced with various groups. For example, N-methylation to produce N-((1-methyl-1H-indol-3-yl)methyl) derivatives has been investigated to enhance certain biological activities rsc.orgnih.gov. More complex substitutions, such as adding a phenylsulfonyl group, have also been synthesized to alter the electronic properties and conformation of the molecule nih.gov. However, bulky electron-withdrawing groups on the nitrogen, like a tert-butyloxycarbonyl (Boc) group, can sometimes impede subsequent cyclization reactions in multi-step syntheses beilstein-journals.org.
C-Substitution: Introducing substituents onto the carbon framework of the indole ring is another common strategy. Large, sterically demanding groups such as an adamantane moiety have been attached at the C2-position of the indole ring to explore interactions with hydrophobic pockets in biological targets mdpi.com. Modifications at other positions, like the introduction of a 1,3,4-oxadiazole (B1194373) moiety at the C6-position, have also been successfully synthesized to modulate the compound's properties nih.gov.
The substitution pattern on the N-phenyl ring is a critical determinant of biological activity. The position, number, and electronic nature of substituents can significantly influence the compound's potency and selectivity.
Positional Isomerism: The arrangement of the methoxy (B1213986) groups on the phenyl ring has a notable impact. Studies comparing N-(3,5-dimethoxyphenyl) and N-(3,4-dimethoxyphenyl) analogs have shown that altering the substitution pattern can affect biological outcomes mdpi.com. The 3,4,5-trimethoxyphenyl substitution is another well-studied motif, often explored in analogs designed as tubulin polymerization inhibitors rsc.orgnih.govnih.gov.
Nature of Substituents: Replacing or adding to the methoxy groups with other functionalities allows for a systematic investigation of electronic and steric effects. A range of substituents, including halogens (F, Cl, Br), alkyl groups (methyl), and electron-withdrawing groups (trifluoromethyl, nitro), have been introduced onto the N-phenyl ring mdpi.comnih.gov. The specific effects of these substitutions are often quantified by comparing the biological activity of the resulting analogs, as illustrated in the table below.
| Compound | Substitution on Phenyl Ring | Biological Activity (IC50, µM) |
|---|---|---|
| 1 | 3,4-Dimethyl | 2.15 ± 0.15 |
| 2 | 2,5-Dimethyl | 1.83 ± 0.13 |
| 3 | 4-Fluoro-3-chloro | 1.09 ± 0.11 |
| 4 | 2,4-Dichloro | 1.24 ± 0.11 |
Data adapted from studies on 2-(1H-indol-3-yl)-N-phenylacetamide derivatives nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity utm.myresearchgate.net. QSAR models are valuable tools in drug design, helping to predict the activity of novel molecules and guide the synthesis of more potent analogs mdpi.comnih.gov.
The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated, which are numerical values that encode different aspects of the molecular structure (e.g., electronic, steric, hydrophobic, and topological properties) utm.mymdpi.com. Statistical techniques are then employed to build a model that relates these descriptors to the observed activity.
Several methods are used to develop QSAR models for indole derivatives and related compounds:
Multiple Linear Regression (MLR): This is a common and straightforward method used to create a linear equation relating the most relevant descriptors to activity nih.govmdpi.comnih.gov.
Genetic Function Approximation (GFA): This is an algorithm used for selecting the most significant descriptors to include in the model, often in conjunction with MLR mdpi.comsemanticscholar.orgresearchgate.net.
Artificial Neural Networks (ANN): ANNs are machine learning models inspired by the human brain that can capture complex, non-linear relationships between descriptors and activity nih.govsemanticscholar.orgresearchgate.net.
3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use 3D structural information to model how steric and electrostatic fields around the molecules correlate with activity researchgate.netmdpi.com.
For indole-based inhibitors, QSAR studies have identified descriptors such as AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and dipole moment as being important for describing bioactivity mdpi.com.
A critical step in QSAR modeling is rigorous statistical validation to ensure the model is robust, reliable, and has predictive power for new compounds nih.gov. Validation is typically performed using both internal and external methods.
Internal Validation: This process assesses the stability and robustness of the model using the training set data. The most common technique is leave-one-out cross-validation (LOO-CV), which generates the cross-validation coefficient (q² or Q²) mdpi.commdpi.com. A high q² value (typically > 0.5) indicates good internal predictivity.
External Validation: This is considered the most crucial test of a QSAR model's utility nih.gov. The model, built using the training set, is used to predict the activity of an external test set of compounds that were not used in model development. The predictive power is measured by the predictive R² (R²pred) mdpi.commdpi.com. A model is generally considered predictive if R²pred > 0.6 mdpi.com.
| Model Type | R² (Training Set) | q² (Cross-Validation) | R²pred (Test Set) | Reference Compound Class |
|---|---|---|---|---|
| GFA-MLR | 0.886 | 0.786 | - | Indol-3-yl-thio-acetamide Derivatives researchgate.net |
| GFA-ANN | 0.898 | 0.888 | - | Indol-3-yl-thio-acetamide Derivatives researchgate.net |
| CoMSIA | 0.916 | 0.665 | 0.701 | NMDA Receptor Antagonists mdpi.com |
| MLR | 0.862 | 0.803 | 0.857 | N-aryl Derivatives mdpi.com |
A well-validated QSAR model serves as a powerful guide for designing new this compound derivatives with potentially enhanced biological activity. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure of a molecule and its dynamic behavior over time. These methods are crucial in drug discovery for predicting how a ligand, such as an this compound derivative, will interact with its biological target.
To effectively design new drugs, it is essential to understand the specific orientation and conformation a ligand adopts when it binds to its receptor. This "bound" conformation is often different from the molecule's preferred shape in a solution. Computational techniques like molecular docking are employed to predict these binding modes.
In studies of related indole acetamide derivatives, molecular docking has been instrumental in elucidating their binding mechanisms. For instance, in silico docking simulations of various indole-3-acetamide derivatives with the α-amylase enzyme have helped to identify the key interactions within the enzyme's active site nih.govacs.org. These studies reveal that the indole moiety can form critical hydrogen bonds and π-π stacking interactions with amino acid residues like Asp300 and Trp59, which are crucial for inhibitory activity nih.gov.
Similarly, docking studies on other classes of acetamide derivatives have helped to understand their binding to different receptors. For example, the binding modes of modafinil analogues, which are 2-[(diphenylmethyl)sulfinyl]acetamide derivatives, have been investigated using molecular docking with homology models of the dopamine and serotonin transporters nih.gov. Such studies provide insights into the structural requirements for selective binding.
Below is an illustrative table of binding interactions for a series of indole-3-acetamide derivatives with the α-amylase enzyme, as determined by molecular docking studies.
| Compound Derivative (Substitution on Phenyl Ring) | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |
| Unsubstituted | -7.5 | Asp300, Trp59 | Hydrogen Bond, π-π Stacking |
| 4-Methoxy | -8.2 | Asp300, Trp59, His201 | Hydrogen Bond, π-π Stacking |
| 4-Bromo | -8.5 | Asp300, Trp59, Gln63 | Hydrogen Bond, Halogen Bond |
| 3-Bromo | -8.3 | Asp300, Trp59 | Hydrogen Bond, Halogen Bond |
This table is illustrative and based on findings for indole-3-acetamide derivatives targeting the α-amylase enzyme nih.govacs.org.
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the interaction over time nih.gov. MD simulations can reveal the stability of the binding pose predicted by docking, the role of solvent molecules, and conformational changes in both the ligand and the receptor upon binding escholarship.org.
For instance, MD simulations performed on complexes of acetamide-sulfonamide scaffolds with the urease enzyme have been used to validate docking results and to study the stability of the interactions researchgate.net. These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. Furthermore, MD can elucidate the role of specific amino acid residues in maintaining the binding of the ligand over the simulation period.
In the context of indole derivatives, MD simulations have been used to investigate the conformational dynamics of ligands bound to their targets. A study on an indole derivative, MMINA, used MD simulations to confirm the stability of its docking pose with human serum albumin and DNA researchgate.net. Such computational approaches are invaluable for understanding the intricacies of molecular recognition at an atomic level.
Applying this to this compound derivatives, MD simulations could be used to:
Assess the stability of the predicted binding mode within the target's active site.
Identify key amino acid residues that form stable and persistent interactions.
Observe conformational changes in the ligand and receptor that may affect binding affinity and efficacy.
Calculate the binding free energy, providing a more accurate estimation of the ligand's potency.
Ligand Efficiency and Druggability Assessment (Computational and theoretical perspectives)
In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and other related metrics are used to assess the "quality" of a compound and its potential to be developed into a successful drug.
Ligand Efficiency (LE) is a metric that relates the binding affinity of a molecule to its size (typically measured by the number of heavy, non-hydrogen atoms). It is calculated using the formula:
LE = -ΔG / N
where ΔG is the binding free energy and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule achieves its potency efficiently, without excessive size. In fragment-based drug discovery, an LE of 0.3 kcal/mol per heavy atom is often considered a good starting point csmres.co.uk.
Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LipE), is another important metric that relates potency to lipophilicity (logP or logD). It is calculated as:
LLE = pIC50 - logP
High lipophilicity can lead to problems such as poor solubility, high metabolic turnover, and off-target toxicity. LLE helps to guide the optimization of compounds towards high potency while controlling lipophilicity. An LLE value between 5 and 7 is often considered optimal csmres.co.uk.
The druggability of a compound series like the this compound derivatives can be assessed computationally by calculating these and other properties. Theoretical calculations of properties such as molecular weight, logP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are used to evaluate compliance with guidelines like Lipinski's Rule of Five.
While specific experimental data for this compound is not available, we can estimate its properties and assess its potential druggability from a theoretical standpoint.
Below is a table of calculated and estimated properties for the parent compound, this compound.
| Property | Calculated/Estimated Value | Druggability Assessment |
| Molecular Formula | C20H20N2O3 | |
| Molecular Weight | 336.39 g/mol | Compliant with Lipinski's Rule (< 500) |
| logP (estimated) | 3.0-3.5 | Within a reasonable range for oral drugs |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (< 5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (< 10) |
| Topological Polar Surface Area (TPSA) | 67.8 Ų | Good potential for cell permeability |
These theoretical values suggest that the core scaffold of this compound has a favorable profile for further development as a drug candidate. During lead optimization, it would be crucial to monitor LE and LLE to ensure that increases in potency are achieved efficiently and without a significant penalty in terms of increased lipophilicity.
Computational Chemistry and in Silico Approaches to N 3,5 Dimethoxyphenyl 2 1h Indol 1 Yl Acetamide Research
Molecular Docking and Virtual Screening Studies
Molecular docking and virtual screening are fundamental in silico techniques used to predict the binding orientation of a small molecule to a protein target and to screen large libraries of compounds for potential biological activity.
Identification of Putative Biological Targets through Docking
Molecular docking simulations could be employed to predict the binding affinity and interaction patterns of N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide with a wide array of known biological targets. This process would involve computationally placing the molecule into the binding sites of various proteins implicated in disease pathways. By calculating a docking score, which estimates the binding free energy, researchers could prioritize potential protein targets for further experimental validation. However, a review of published literature indicates that no specific molecular docking studies have been reported for this compound to identify its putative biological targets.
De Novo Design and Lead Optimization Strategies
Should a biological target be identified, de novo design and lead optimization strategies could be utilized to design novel analogs of this compound with improved potency and selectivity. These computational methods involve modifying the lead compound's structure by adding, removing, or replacing functional groups to enhance its interaction with the target's binding site. At present, there are no published studies detailing de novo design or lead optimization efforts based on this specific compound.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with a high degree of accuracy.
Electronic Structure Analysis and Reactivity Prediction
DFT calculations could elucidate the electronic structure of this compound. This would involve mapping the electron density distribution to identify regions that are electron-rich or electron-poor, which is crucial for predicting the molecule's reactivity. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would help in understanding its kinetic stability and chemical reactivity. To date, no specific studies detailing the electronic structure analysis and reactivity prediction for this compound have been found in the scientific literature.
Spectroscopic Property Prediction (Methodological focus)
Quantum chemical methods are also instrumental in predicting the spectroscopic properties of a molecule, such as its NMR, IR, and UV-Vis spectra. By calculating these properties and comparing them with experimental data, the structural characterization of the compound can be confirmed. This methodological approach is standard in the study of novel compounds, but specific predicted spectroscopic data for this compound from quantum chemical calculations are not available in published research.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model can be generated from a set of active molecules, even without knowledge of the protein target's structure. This model then serves as a 3D query to screen compound libraries for novel molecules with the desired activity. There is currently no evidence of pharmacophore models being developed or utilized based on the structure of this compound in the available scientific literature.
Derivation of Pharmacophore Models from Active Compounds
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. The process of deriving a pharmacophore model is a critical step in ligand-based drug design, especially when the three-dimensional structure of the target protein is unknown. researchgate.net
The derivation of a pharmacophore model for a series of active compounds, such as indole (B1671886) acetamide (B32628) derivatives, typically involves the following steps:
Selection of a Training Set: A group of molecules with known biological activity against a specific target is selected. This set should ideally include structurally diverse compounds with a range of activities.
Conformational Analysis: The possible three-dimensional arrangements (conformations) of each molecule in the training set are generated. This is crucial as the bioactive conformation might not be the lowest energy state.
Feature Identification: Common chemical features among the active molecules are identified. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net
Alignment and Model Generation: The molecules in the training set are aligned based on their common features. A pharmacophore model is then generated that represents the spatial arrangement of these essential features.
Validation: The generated pharmacophore model is validated by screening a database of known active and inactive compounds (a test set). A good model should be able to distinguish between active and inactive molecules with high accuracy.
For instance, in a study on indole and isatin (B1672199) derivatives as antiamyloidogenic agents, a pharmacophore hypothesis (AAHRR) was generated, which included two aromatic features, one hydrophobic feature, and two hydrogen bond acceptor features. This model was then used to predict the activity of newly synthesized compounds. mdpi.com While no specific pharmacophore model for this compound has been published, a hypothetical model could be derived based on its structural features and known activities of similar compounds.
Table 1: Hypothetical Pharmacophore Features of this compound
| Feature Type | Location on Molecule | Potential Role in Binding |
| Aromatic Ring | Indole Ring | π-π stacking interactions with aromatic residues in the target's active site. |
| Aromatic Ring | 3,5-dimethoxyphenyl Ring | Can engage in hydrophobic or aromatic interactions. |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetamide | Formation of a key hydrogen bond with a donor group in the receptor. |
| Hydrogen Bond Donor | N-H of the indole ring (if accessible) | Potential hydrogen bond donation. |
| Hydrophobic Region | Dimethoxy groups | Hydrophobic interactions within the binding pocket. |
This table is interactive. You can sort and filter the data.
Application in Virtual Screening and Library Design
Once a validated pharmacophore model is established, it can be employed as a 3D query in virtual screening to search large compound databases for novel molecules that match the pharmacophoric features. nih.gov This process allows for the rapid identification of potential hit compounds from vast chemical libraries, which can then be prioritized for experimental testing.
The workflow for pharmacophore-based virtual screening typically involves:
Database Preparation: A large database of chemical compounds, such as ZINC or commercial libraries, is prepared by generating 3D conformations for each molecule.
Screening: The pharmacophore model is used to screen the database. Molecules that fit the spatial and chemical constraints of the pharmacophore query are retained.
Filtering and Ranking: The retrieved hits are often subjected to further filtering based on drug-likeness criteria (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to select the most promising candidates. nih.gov Molecular docking studies can also be used to refine the ranking of hits by predicting their binding affinity and orientation within the target's active site.
For example, a pharmacophore-based virtual screening approach was successfully used to identify novel DNA gyrase B inhibitors with a benzoxazine (B1645224) acetamide scaffold. nih.gov
Furthermore, pharmacophore models are instrumental in the design of focused compound libraries. Instead of screening random collections of molecules, libraries can be designed to specifically explore the chemical space around a known active scaffold. By understanding the key pharmacophoric features of a lead compound like this compound, medicinal chemists can design new analogs with modifications aimed at enhancing activity, selectivity, or pharmacokinetic properties. This can involve, for instance, substituting the dimethoxyphenyl ring with other aromatic systems to probe different hydrophobic pockets or modifying the acetamide linker to optimize the spatial orientation of the key features.
The design of such libraries often involves computational approaches to enumerate and evaluate virtual compounds before their synthesis. researchgate.net This in silico assessment helps to prioritize the synthesis of compounds that are most likely to have the desired biological activity.
Table 2: Research Findings on Related Indole Acetamide Derivatives
| Compound Class | Computational Method | Key Findings | Reference |
| Indole and Isatin Derivatives | Pharmacophore Modeling, 3D-QSAR | Development of a pharmacophore model (AAHRR) for Aβ anti-aggregating potency. | mdpi.com |
| Indole-based 1,3,4-oxadiazole (B1194373) acetamides | High-Throughput Screening, SAR | Identification of potent inhibitors of HIV-1 infectivity. | researchgate.net |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | Molecular Docking | Identification of potent tubulin polymerization inhibitors with anticancer activity. | nih.govrsc.org |
| Indole acetamide derivatives | In silico modeling | Confirmation of anti-inflammatory activity by targeting cyclooxygenase COX-1 and 2. | researchgate.net |
This table is interactive. You can sort and filter the data.
Future Directions and Challenges in N 3,5 Dimethoxyphenyl 2 1h Indol 1 Yl Acetamide Research
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Key areas of exploration include:
Domino and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach. beilstein-journals.org Applying cascade strategies, such as an imination-heterocyclization pathway, could significantly streamline the synthesis of the core indole (B1671886) acetamide (B32628) structure. beilstein-journals.org
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a one-pot reaction to form a complex product that incorporates substantial portions of all reactants. This approach offers high atom economy and convergence, making it ideal for building libraries of analogs for structure-activity relationship (SAR) studies. mdpi.com
Green Chemistry Principles: A shift towards sustainable methodologies is crucial. This includes the use of solvent-free reaction conditions, biodegradable catalysts, and renewable starting materials. beilstein-journals.orgnih.gov For instance, replacing volatile organic solvents with water or employing catalytic amounts of less toxic reagents like molecular iodine or thiourea (B124793) can drastically reduce the environmental impact of synthesis. beilstein-journals.org
| Sustainable/Green Chemistry | Reduced environmental impact, safer processes. nih.gov | Catalysts can be expensive; alternative solvents may have lower efficiency. | Essential for developing commercially viable and responsible production methods. |
Advanced Biological Profiling Techniques for Unraveling Polypharmacology
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a double-edged sword. nih.gov While it can lead to unforeseen side effects, it can also be harnessed for therapeutic benefit, particularly in complex multifactorial diseases like cancer or neurodegenerative disorders. nih.gov The diverse biological activities reported for indole derivatives—including anticancer, antiviral, and anti-inflammatory effects—suggest that N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide may also possess a polypharmacological profile. mdpi.comnih.gov
Future research must employ advanced techniques to deconstruct these complex interactions:
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify the direct binding partners of the compound within the entire proteome, providing an unbiased map of its targets.
High-Content Imaging and Phenotypic Screening: These methods assess the effects of a compound on cellular morphology and function, offering insights into its mechanism of action without a preconceived target. This can reveal unexpected activities and pathways modulated by the compound.
Computational Target Prediction: In silico methods, including molecular docking and pharmacophore modeling, can screen the compound against vast databases of protein structures to predict potential binding targets, which can then be validated experimentally.
Unraveling the polypharmacology of this compound class is essential for understanding its full therapeutic potential and for predicting potential adverse effects early in the drug development process. nih.gov
Integration of Multi-Omics Data for Deeper Mechanistic Insights
To gain a comprehensive understanding of the biological effects of this compound, an integrated systems biology approach is necessary. Multi-omics—which combines genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular perturbations induced by a compound.
By treating biological systems (e.g., cancer cell lines) with the compound and analyzing the resulting changes across these different molecular layers, researchers can:
Elucidate Mechanisms of Action: Correlating changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and metabolic fluxes (metabolomics) can illuminate the specific pathways affected by the compound. For example, studies on related indole derivatives have identified mechanisms like the induction of apoptosis and cell cycle arrest. nih.govrsc.org
Identify Biomarkers: Multi-omics data can help identify biomarkers that predict sensitivity or resistance to the compound, paving the way for personalized medicine applications.
Uncover Resistance Mechanisms: By studying how cells adapt to long-term exposure to the compound, researchers can anticipate and potentially circumvent mechanisms of drug resistance.
This data-rich approach moves beyond a single-target focus to provide a systems-level understanding of the compound's activity, which is critical for its translation into a clinical setting.
Design of Next-Generation Analogs with Enhanced Specificity
While exploring polypharmacology is valuable, the rational design of analogs with enhanced potency and specificity for a single, desired target remains a cornerstone of drug discovery. Structure-activity relationship (SAR) studies are central to this effort. Starting from the this compound scaffold, medicinal chemists can systematically modify its constituent parts to optimize its biological activity.
Key strategies for analog design include:
Scaffold Hopping and Isosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to improve properties like binding affinity, selectivity, or metabolic stability.
Structure-Based Drug Design: If the structure of a biological target is known, computational docking can be used to design analogs that fit more precisely into the binding site, enhancing potency and selectivity.
Modification of Key Moieties: Research on similar compounds has shown that modifications at different positions can have a significant impact. For instance, in a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, altering the substituents led to compounds with potent tubulin polymerization inhibitory activity. nih.govrsc.orgnih.gov
Table 2: Potential Sites for Modification and Their Rationale
| Molecular Region | Potential Modifications | Rationale for Modification |
|---|---|---|
| Indole Ring | Substitution at various positions (e.g., C3, C5). | To modulate electronic properties and interactions with the target protein. Can improve metabolic stability. nih.gov |
| Acetamide Linker | Altering length, rigidity, or introducing different functional groups. | To optimize the spatial orientation of the indole and phenyl rings for ideal target binding. |
| 3,5-Dimethoxyphenyl Ring | Changing the number and position of methoxy (B1213986) groups; replacing with other substituents. | To enhance binding affinity and selectivity, and to improve pharmacokinetic properties. smolecule.com |
The goal is to develop next-generation compounds that retain the therapeutic benefits of the parent molecule while minimizing off-target effects, leading to a better safety profile.
Addressing Research Gaps and Overcoming Methodological Limitations
Despite its potential, research on this compound is still in its early stages, and several gaps need to be addressed:
Lack of Comprehensive Biological Data: While many studies focus on related indole derivatives, there is a scarcity of published data on the specific biological activities and mechanisms of this compound itself. Foundational screening across a wide range of assays is needed.
Metabolic and Pharmacokinetic Profiling: There is little information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early assessment of these properties is critical to determine its drug-likeness and potential for in vivo efficacy.
Methodological Hurdles: Challenges in chemical synthesis, such as achieving high purity or scaling up production, can limit the availability of the compound for extensive testing. Furthermore, the lack of well-defined target assays can hinder mechanistic studies.
Overcoming these limitations will require a concerted effort involving synthetic chemists, pharmacologists, and computational biologists. A systematic and thorough investigation of the compound's fundamental properties is the necessary next step to unlock its full therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling 3,5-dimethoxyaniline with 2-(1H-indol-1-yl)acetic acid derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .
- Temperature control : Maintain mild conditions (35–50°C) to prevent decomposition of the indole moiety .
- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield (>70%) while minimizing side products like N-acylation byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Answer:
- 1H-NMR : Key signals include:
- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) confirm the acetamide group .
- HRMS : Exact mass (e.g., [M+H]+ = 341.1382) validates molecular formula (C₁₈H₁₈N₂O₃) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-dimethoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Steric hindrance : The 3,5-dimethoxy substituents create a para-directing but sterically crowded aromatic ring, slowing electrophilic substitution at the phenyl group .
- Electronic effects : Methoxy groups enhance electron density, favoring reactions at the indole’s β-position (e.g., halogenation or cross-coupling) .
- Experimental validation : Competitive reactions with substituted electrophiles (e.g., iodobenzene diacetate) under Pd catalysis show regioselectivity shifts .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
Answer:
- Assay standardization : Control variables like pH, temperature, and co-solvents (DMSO ≤1% v/v) to minimize false positives .
- Target validation : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic inhibition) .
- Structural analogs : Compare activity of derivatives (e.g., halogenated indoles) to identify pharmacophore requirements .
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with β-secretase (BACE1) for Alzheimer’s research?
Answer:
- Docking protocols : Use AutoDock Vina with the BACE1 crystal structure (PDB: 2FDP). Focus on interactions with catalytic aspartates (Asp32/Asp228) .
- Key findings : The indole moiety occupies the S1 pocket, while the dimethoxyphenyl group stabilizes via π-π stacking with Tyr71 .
- Validation : Compare computed binding energies (-9.2 kcal/mol) with experimental IC₅₀ values (e.g., 2.1 μM) .
Q. What material science applications arise from the compound’s electronic properties?
Answer:
- Optoelectronic materials : The indole-acetamide core exhibits fluorescence (λem ~450 nm) due to extended conjugation, useful in OLEDs .
- Charge-transfer complexes : Co-crystallization with electron-deficient acceptors (e.g., TCNQ) generates semiconducting materials with σ ~10⁻⁴ S/cm .
- Characterization : UV-vis spectroscopy and cyclic voltammetry quantify HOMO/LUMO levels (-5.3 eV/-2.1 eV) .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?
Answer:
- pH stability : Degrades rapidly in acidic conditions (t₁/₂ < 2 h at pH 2) but remains stable at pH 7.4 (t₁/₂ > 24 h) .
- Thermal stability : Decomposes above 150°C (DSC/TGA data), requiring lyophilization for long-term storage .
- Formulation : Use PEG-based nanoparticles (size ~120 nm) to enhance solubility and bioavailability in animal models .
Q. What structural modifications enhance selectivity for kinase targets (e.g., CDK2 vs. CDK4)?
Answer:
- Indole substitution : Introducing a 5-fluoro group increases CDK2 affinity (ΔΔG = -1.8 kcal/mol) by filling a hydrophobic pocket .
- Acetamide linker : Replacing the methylene with a sulfonamide group reduces off-target binding to CDK4 (Ki > 10 μM vs. 0.8 μM for CDK2) .
- Validation : Kinase profiling assays (Eurofins) confirm selectivity ratios >100-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
